Ac-Leu-Val-Lys-aldehyde Exhibits >75-Fold Greater Potency for Cathepsin B Than the Parent Compound Leupeptin
Ac-Leu-Val-Lys-aldehyde demonstrates a significantly enhanced inhibitory potency against cathepsin B compared to its structural analog and parent compound, leupeptin. In standard enzyme inhibition assays, Ac-Leu-Val-Lys-aldehyde exhibits an IC50 value of 4 nM, whereas leupeptin shows an IC50 of 310 nM (0.31 µM) . This represents a 77.5-fold improvement in potency, a direct result of the sequence modifications (Lys for Arg at P1; Val for Leu at P2) [1].
| Evidence Dimension | In vitro inhibitory potency against cathepsin B (IC50) |
|---|---|
| Target Compound Data | 4 nM |
| Comparator Or Baseline | Leupeptin (Ac-Leu-Leu-Arg-aldehyde): 310 nM (0.31 µM) |
| Quantified Difference | 77.5-fold lower IC50 |
| Conditions | Standard cathepsin B inhibition assay; referenced in vendor datasheets and primary literature |
Why This Matters
This substantial potency differential is critical for researchers requiring robust cathepsin B inhibition at lower compound concentrations, minimizing off-target effects and cytotoxicity commonly associated with high-dose leupeptin use.
- [1] McConnell, R. M., York, J. L., Frizzell, D., & Ezell, C. (1993). Inhibition studies of some serine and thiol proteinases by new leupeptin analogues. Journal of Medicinal Chemistry, 36(8), 1084–1089. View Source
